

"Methyl 6-amino-2-chloropyrimidine-4-carboxylate" IUPAC name

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Compound of Interest

Compound Name:	Methyl 6-amino-2-chloropyrimidine-4-carboxylate
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An In-depth Technical Guide to **Methyl 6-amino-2-chloropyrimidine-4-carboxylate**

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Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine core is of paramount importance, being a fundamental component of nucleic acids and a privileged structure in drug design.^[1] This guide provides a comprehensive technical overview of **Methyl 6-amino-2-chloropyrimidine-4-carboxylate**, a key trifunctional building block. Its unique arrangement of an amino group, a chloro leaving group, and a methyl ester allows for sequential, site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, characterization, applications, and safe handling.

Section 1: Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section delineates the formal nomenclature, structure, and key physicochemical characteristics of **Methyl 6-amino-2-chloropyrimidine-4-carboxylate**.

IUPAC Name and Nomenclature

The formal IUPAC name for this compound is **methyl 6-amino-2-chloropyrimidine-4-carboxylate**.^[2] It is crucial to use the correct nomenclature to avoid ambiguity with its various isomers, such as methyl 2-amino-6-chloropyrimidine-4-carboxylate.^[3]

Chemical Structure and CAS Registry Number

- CAS Number: 944129-00-4^{[2][4][5]}
- Molecular Formula: C₆H₆CIN₃O₂^{[4][6]}
- Molecular Weight: 187.59 g/mol ^[4]
- SMILES: COC(=O)C1=CC(=NC(=N1)Cl)N^{[4][6]}
- InChI Key: DZPNGOOOGJKXYRF-UHFFFAOYSA-N^[6]

Physicochemical Properties

The physical and chemical properties of the compound are essential for planning reactions, purification, and formulation. The data below has been aggregated from various chemical suppliers and databases.

Property	Value	Source(s)
Physical State	Solid	^[7]
Molecular Weight	187.59 g/mol	
Melting Point	135 °C	
Boiling Point	386.6 °C (Predicted)	
Flash Point	249 °C	^[4]
XLogP (Predicted)	1.0	^[6]
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	5	^[3]

Section 2: Synthesis and Mechanistic Insights

The synthesis of highly functionalized heterocycles like **Methyl 6-amino-2-chloropyrimidine-4-carboxylate** requires a strategic approach to control regioselectivity. While a specific peer-reviewed synthesis for this exact CAS number is not readily available, a robust and logical pathway can be designed based on established pyrimidine chemistry.

Overview of Synthetic Strategies

The construction of this molecule typically starts from a more readily available, symmetrically substituted pyrimidine. A common strategy involves the sequential displacement of two chloro atoms from a dichloropyrimidine precursor. The differential reactivity of the chloro groups at the C2 and C6 positions, influenced by the electronic effects of the C4-carboxylate, is key to achieving a selective monosubstitution.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a plausible two-step synthesis starting from methyl 2,6-dichloropyrimidine-4-carboxylate.

Step 1: Synthesis of Methyl 2,6-dichloropyrimidine-4-carboxylate This starting material can be prepared from commercially available 2,6-dichloropyrimidine-4-carboxylic acid via esterification (e.g., using thionyl chloride and methanol).

Step 2: Regioselective Amination

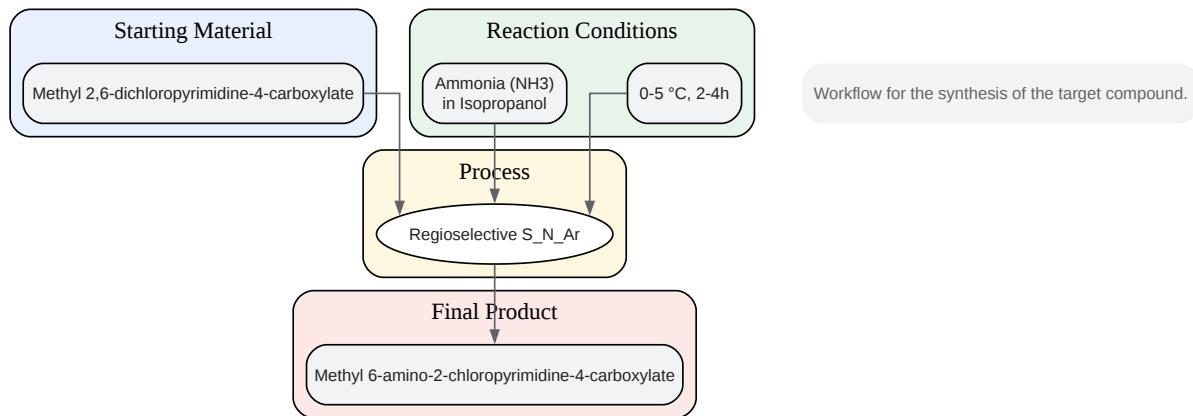
- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in anhydrous isopropanol (10-15 mL per gram of starting material).
- **Ammonia Addition:** Cool the solution to 0-5 °C in an ice bath. Bubble ammonia gas through the solution at a moderate rate, or add a solution of ammonia in isopropanol (2.0-2.5 eq) dropwise while vigorously stirring. The choice of an alcoholic solvent is crucial as it facilitates the reaction while minimizing side reactions.^[8]

- Reaction Monitoring: Maintain the temperature below 10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.
- Workup and Isolation: Upon completion, allow the mixture to warm to room temperature. Reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the product and dissolve any ammonium chloride byproduct.
- Purification: Filter the resulting solid, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield **Methyl 6-amino-2-chloropyrimidine-4-carboxylate** as a white to off-white solid.

Mechanistic Rationale

The key to this synthesis is the regioselective nucleophilic aromatic substitution (SNAr). The C6 position is generally more electrophilic than the C2 position in this system due to the electron-withdrawing effect of the adjacent C4-ester group. Ammonia, acting as the nucleophile, preferentially attacks the C6 position, leading to the displacement of the chloride ion and the formation of the desired 6-amino product. Performing the reaction at low temperatures minimizes the risk of disubstitution.

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of the target compound.

Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides unambiguous structural elucidation.

Overview of Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework.
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

- X-ray Crystallography: Offers definitive proof of structure and stereochemistry in the solid state.

Expected Spectroscopic Data

Technique	Expected Peaks / Signals	Rationale
¹ H NMR	~7.0-7.5 ppm (s, 1H), ~5.5-6.5 ppm (s, 2H), ~3.9 ppm (s, 3H)	Singlet for the pyrimidine C5-H; broad singlet for the -NH ₂ protons; singlet for the methyl ester (-OCH ₃) protons.
¹³ C NMR	~165 ppm, ~160 ppm, ~158 ppm, ~155 ppm, ~100 ppm, ~53 ppm	Resonances for C=O, C6-NH ₂ , C2-Cl, C4, C5, and -OCH ₃ carbons.
IR (cm ⁻¹)	3450-3300 (N-H stretch), ~1720 (C=O stretch), ~1640 (N-H bend), 1580-1450 (C=N, C=C stretches)	Characteristic absorptions for the primary amine, ester carbonyl, and aromatic pyrimidine ring.[9]
MS (ESI+)	m/z 188.02 [M+H] ⁺ , 210.00 [M+Na] ⁺	Predicted mass-to-charge ratios for the protonated and sodiated molecular ions.[6]

X-ray Crystallography Insights

While crystallographic data for the exact title compound is not published, data for the closely related isomer, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, reveals important structural features that can be extrapolated. The pyrimidine ring is essentially planar, and the molecule participates in significant intermolecular hydrogen bonding via its amino group (N—H···N interactions), forming chains in the crystal lattice.[10] A similar planarity and hydrogen bonding capacity is expected for **Methyl 6-amino-2-chloropyrimidine-4-carboxylate**, influencing its solid-state properties and potential interactions with biological targets.

Section 4: Applications in Drug Discovery and Development

The true value of **Methyl 6-amino-2-chloropyrimidine-4-carboxylate** lies in its versatility as a scaffold for building more complex, biologically active molecules.

Role as a Key Intermediate

This compound is a trifunctional building block, offering three distinct points for chemical modification:

- C2-Chloro group: An excellent site for nucleophilic substitution to introduce various amines, thiols, or alcohols. This is a common strategy for building libraries of related compounds.[\[8\]](#) [\[11\]](#)
- C6-Amino group: Can be acylated, alkylated, or used in coupling reactions.
- C4-Ester group: Can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization.

This orthogonality allows for a controlled, stepwise elaboration of the molecular structure, which is a highly desirable feature in drug discovery campaigns.

A Scaffold for Biologically Active Molecules

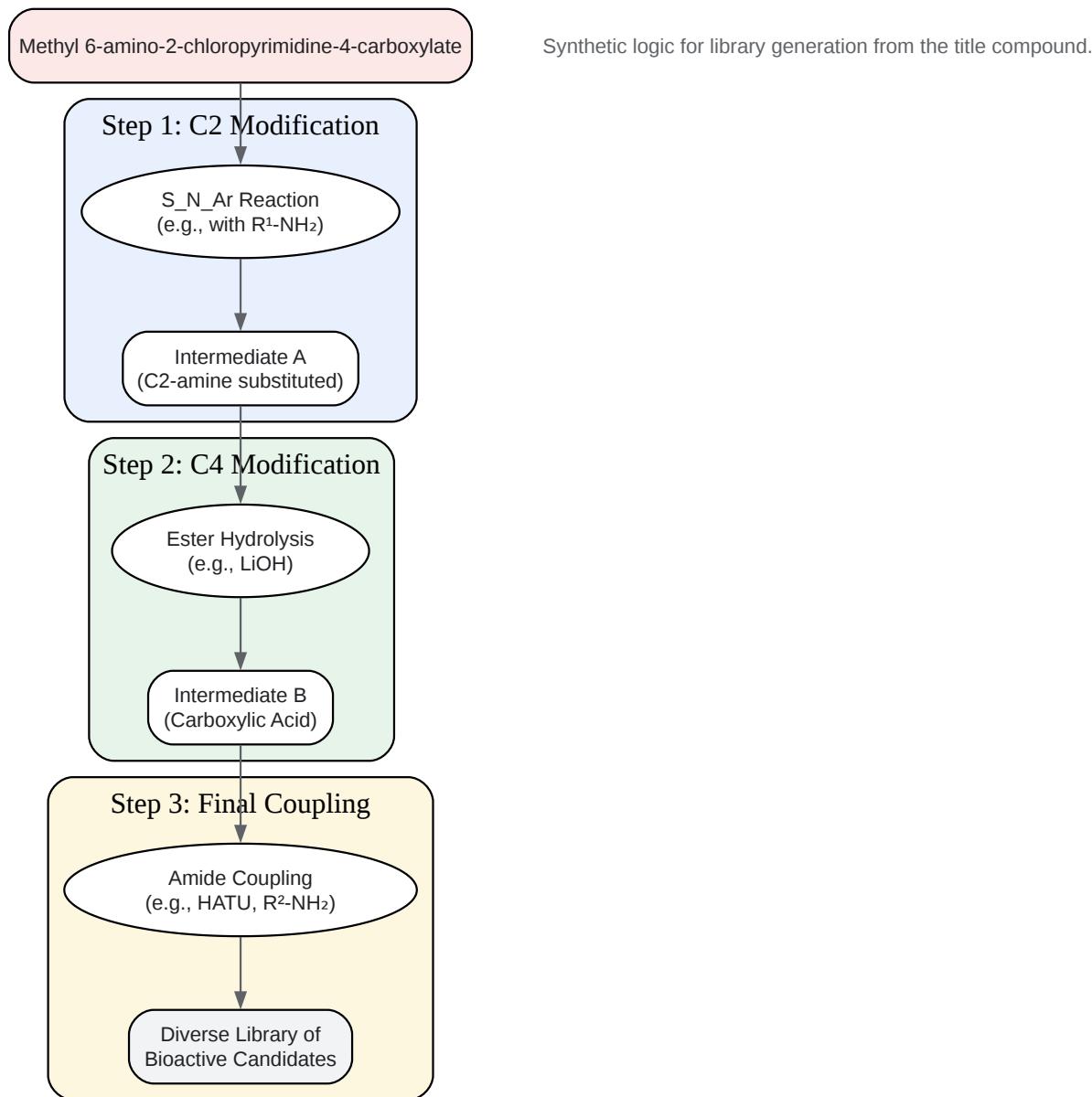
The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly protein kinase inhibitors.[\[1\]](#) The "magic methyl" group, while not directly on the pyrimidine ring in this case, is a concept in drug design where methylation can significantly enhance potency or pharmacokinetic properties.[\[12\]](#)

Derivatives of this scaffold are explored for a wide range of therapeutic areas:

- Oncology: As inhibitors of kinases like EGFR, CDK, and FAK.[\[1\]](#)
- Anti-infectives: As potential agents against tuberculosis and other bacterial or viral targets.[\[8\]](#)
- Immunology and Inflammation: As modulators of signaling pathways involved in immune responses.

Logical Pathway for Derivatization

The following diagram illustrates a common synthetic logic used by medicinal chemists to leverage this scaffold.



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Caption: Synthetic logic for library generation from the title compound.

Section 5: Safety, Handling, and Storage

Proper handling of any chemical intermediate is crucial for laboratory safety. The information below is based on data for closely related amin-chloro-pyrimidine compounds and should be treated as a guideline.[13][14][15][16]

Hazard Identification

- GHS Pictograms:
 - Health Hazard
 - Exclamation Mark
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.[16]
 - H315: Causes skin irritation.[13][14]
 - H319: Causes serious eye irritation.[13][14]
 - H335: May cause respiratory irritation.[7]

Personal Protective Equipment (PPE) and Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
- Eye/Face Protection: Wear tightly sealed safety goggles or a face shield (European Standard EN166).[14]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[14]

- Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][15]

Storage and Stability

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[15]
- Stability: Stable under recommended storage conditions.[14]

Conclusion

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse chemical libraries aimed at a multitude of biological targets. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively unlock its potential to create the next generation of therapeutic agents. The continued exploration of derivatives from this scaffold promises to yield novel candidates for treating some of the most challenging human diseases.

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